molecular formula C14H24N4O B1348282 N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide CAS No. 510764-56-4

N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide

Cat. No.: B1348282
CAS No.: 510764-56-4
M. Wt: 264.37 g/mol
InChI Key: ZNYTXVCMDSUCAP-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[3-[3-(dimethylamino)propylamino]propyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-18(2)12-6-9-15-8-5-11-17-14(19)13-7-3-4-10-16-13/h3-4,7,10,15H,5-6,8-9,11-12H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYTXVCMDSUCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCCCNC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of [3-(Dimethylamino)propyl]triphenylphosphonium Bromide Hydrobromide

A patented industrial method describes the preparation of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide, a key intermediate for further transformations:

Step Reagents & Conditions Description Yield & Notes
1 Toluene (180-220 kg), Triphenylphosphine (80-100 kg), 1,3-Dibromopropane (50-70 kg), reflux at 80°C for 5-6 h Formation of phosphonium salt intermediate (P-I) by nucleophilic substitution Cooling, filtering, drying to isolate P-I
2 Methanol (350-420 kg), P-I (150 kg), aqueous dimethylamine (80-120 kg), 50°C, 10-14 h Reaction of P-I with dimethylamine to introduce dimethylamino group Methanol evaporated post-reaction
3 Ethanol (360-450 kg), heating for dissolution, cold filtration, drying Isolation of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide Yield up to 68.3%, energy-efficient, cost-effective

This method emphasizes mild conditions (normal pressure, moderate temperatures), cost savings by using methanol instead of ethanol in some steps, and improved yield and purity.

Continuous Catalytic Synthesis of Bis-[(3-dimethylamino)propyl]amine

Another approach involves catalytic amination of 3-(N,N-dimethylamino)propylamine to produce bis-[(3-dimethylamino)propyl]amine, which is structurally related and can be a precursor:

  • The process uses heterogeneous catalysts under continuous flow conditions.
  • The reaction involves reductive amination or catalytic amination of primary amines.
  • This method is suitable for producing symmetrical secondary amines with high efficiency.

Coupling to Picolinamide Core

While direct literature on the exact coupling of the dimethylaminopropylamine side chain to picolinamide is limited, general synthetic principles and related research provide guidance:

  • Picolinamide derivatives are typically prepared by amidation of picolinic acid or its activated derivatives (e.g., acid chlorides, esters) with amines.
  • The amine component here is the bis(dimethylaminopropyl)amine or its mono-substituted derivative.
  • Coupling reactions are often performed using coupling agents such as EDCI, DCC, or via activated esters under mild conditions to avoid side reactions.

A recent study on α-amino acid derived picolinamide ligands demonstrates the synthesis of picolinamide derivatives via amide bond formation, which can be adapted for this compound.

Summary Table of Preparation Methods

Preparation Stage Method Key Reagents Conditions Yield/Notes
Synthesis of dimethylaminopropyl intermediate Phosphonium salt route Toluene, triphenylphosphine, 1,3-dibromopropane, dimethylamine 80°C reflux, 50°C reaction, normal pressure Yield ~68%, cost-effective, scalable
Catalytic amination for bis(dimethylaminopropyl)amine Heterogeneous catalyst, continuous flow 3-(N,N-dimethylamino)propylamine, H2 Mild catalytic conditions Efficient for symmetrical amines
Coupling to picolinamide Amidation with activated picolinic acid derivatives Picolinic acid derivatives, coupling agents (EDCI, DCC) Room temp to mild heating Standard amidation protocols

Research Findings and Practical Considerations

  • The phosphonium salt method provides a robust industrial-scale route to the dimethylaminopropyl intermediate with good yield and purity, suitable for further functionalization.
  • Catalytic amination methods offer an alternative for producing symmetrical amines, which may be useful if bis-substituted derivatives are desired.
  • Amidation to form the picolinamide linkage is well-established in literature and can be optimized for this compound by selecting appropriate coupling agents and reaction conditions to maximize yield and minimize side products.
  • Solvent choice and temperature control are critical for optimizing reaction rates and product purity.
  • The use of mild conditions reduces energy consumption and improves safety in scale-up.

Chemical Reactions Analysis

Types of Reactions

N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets.

Biological Activity

N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide is a compound that has garnered interest in various biological research contexts due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a picolinamide moiety and a dimethylaminopropyl side chain. This configuration is believed to influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors, such as the melanocortin-5 receptor (MC5R), which plays a role in various physiological processes including energy homeostasis and inflammation .
  • Inhibition of Drug Transport Proteins : It has been shown to inhibit the P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer cells. Studies indicate that this compound can enhance the intracellular accumulation of chemotherapeutic agents by blocking P-gp activity, thus potentially overcoming drug resistance .
  • Cell Signaling Modulation : The compound may modulate signaling pathways related to cell growth and apoptosis, making it a candidate for further investigation in cancer therapies.

Case Studies and Experimental Data

  • In Vitro Studies : In vitro assays demonstrated that this compound significantly increased the uptake of Rhodamine 123 and doxorubicin in P-gp-overexpressing cancer cell lines. For instance, an increase in uptake by 10.2-fold for Rhodamine 123 was observed at non-toxic concentrations, highlighting its potential as a chemosensitizer .
  • Molecular Docking Studies : Molecular docking studies revealed that the compound binds effectively to the transmembrane domain of P-gp with a binding energy comparable to known inhibitors like zosuquidar (ΔG = -10.3 kcal/mol). This suggests a strong interaction that could be leveraged for therapeutic purposes .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds indicates that modifications to the dimethylaminopropyl group can significantly alter biological activity, suggesting avenues for optimizing efficacy and selectivity against specific targets .

Comparative Analysis

CompoundTargetMechanismReference
This compoundP-glycoproteinInhibition, increased drug uptake
ZosuquidarP-glycoproteinInhibition
Other Melanocortin AntagonistsMC5RReceptor modulation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-((3-(Dimethylamino)propyl)amino)propyl)picolinamide, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The compound can be synthesized via amidation of picolinic acid derivatives with appropriate amine reactants. For example, similar picolinamide compounds (e.g., N-Propylpicolinamide) are synthesized using ethyl chloroformate and triethylamine in dichloromethane, followed by reaction with primary or secondary amines . Optimization involves adjusting stoichiometry (e.g., amine-to-acid ratio), solvent choice (e.g., dichloromethane for solubility), and purification via column chromatography with hexanes/ethyl acetate gradients (Rf values guide solvent selection) . Monitoring reaction progress via TLC and characterizing intermediates via 1^1H/13^13C NMR ensures structural fidelity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?

  • Methodological Answer :

  • 1^1H NMR : Look for signals corresponding to the pyridine ring (δ 7.5–8.5 ppm), dimethylamino group (singlet at δ ~2.2 ppm for N(CH3_3)2_2), and amide NH protons (δ ~6–8 ppm, broad).
  • 13^13C NMR : Peaks for the pyridine carbons (120–150 ppm), carbonyl (C=O at ~165 ppm), and dimethylamino carbons (~45 ppm).
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}).
  • Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., calculated via ’s analogs). Cross-reference with literature data from similar picolinamide derivatives .

Advanced Research Questions

Q. How can researchers address discrepancies in the reactivity of this compound in palladium-catalyzed coupling reactions?

  • Methodological Answer : Conflicting reactivity reports may arise from ligand interference or steric hindrance from the dimethylamino-propyl chain. To resolve this:

  • Ligand Screening : Test alternative palladium catalysts (e.g., Pd(OAc)2_2, PdCl2_2) and ligands (e.g., PPh3_3, Xantphos) to identify compatibility .
  • Solvent Effects : Evaluate polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to modulate reaction kinetics.
  • Kinetic Studies : Use in situ monitoring (e.g., FTIR or HPLC) to track intermediate formation and identify rate-limiting steps.
  • Computational Modeling : Perform DFT calculations to analyze steric/electronic effects of the dimethylamino group on transition states .

Q. What strategies are effective for analyzing the role of the dimethylamino group in the biological activity of this compound compared to structural analogs?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs with modified amine groups (e.g., diethylamino, unsubstituted amino) and test their activity in biological assays (e.g., enzyme inhibition, cell viability) .
  • Protonation State Analysis : Use pH-dependent solubility or fluorescence assays to assess the dimethylamino group’s basicity and its impact on membrane permeability .
  • Molecular Docking : Model the compound’s interaction with target proteins (e.g., kinases, GPCRs) to determine if the dimethylamino group participates in hydrogen bonding or charge-charge interactions .

Q. How should researchers troubleshoot low yields during the purification of this compound via column chromatography?

  • Methodological Answer :

  • Optimize Eluent System : Adjust the hexanes/ethyl acetate ratio (e.g., 70:30 to 50:50) based on Rf values from TLC analysis . For polar byproducts, consider adding a polar modifier (1–5% methanol).
  • Column Loading : Ensure proper sample adsorption on silica by pre-adsorbing the crude product onto Celite.
  • Detect Amine Contamination : Use ninhydrin staining on TLC to detect free amines, which may co-elute with the product. Introduce a scavenger resin (e.g., trisamine) during purification to sequester impurities .

Data Analysis and Contradiction Resolution

Q. What experimental approaches reconcile conflicting reports on the stability of this compound under acidic conditions?

  • Methodological Answer :

  • Stability Assays : Conduct accelerated degradation studies (e.g., 0.1 M HCl, 40°C) and monitor decomposition via HPLC or 1^1H NMR. Compare results with literature protocols to identify variables (e.g., trace metal contaminants, oxygen levels) .
  • Protective Group Strategies : If the dimethylamino group is prone to protonation-induced degradation, temporarily protect it with Boc groups during synthesis and remove post-reaction .
  • pH-Dependent NMR : Analyze chemical shift changes of the dimethylamino group under varying pH to assess protonation-driven instability .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation .
  • Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose of as hazardous waste. Avoid water to prevent exothermic reactions with amines .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation or moisture absorption .

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